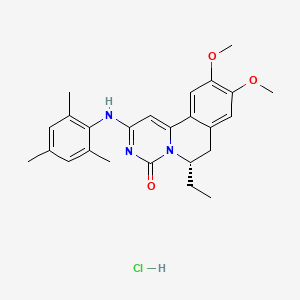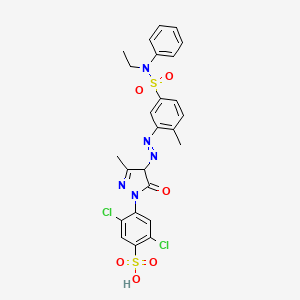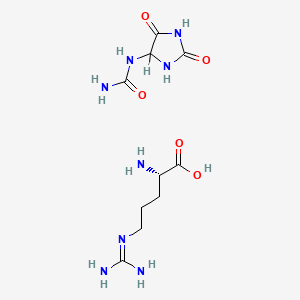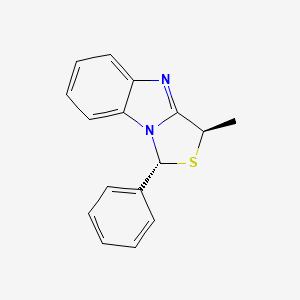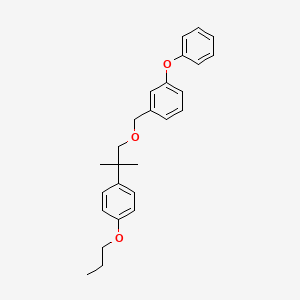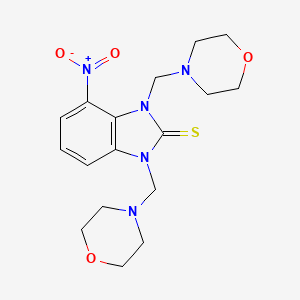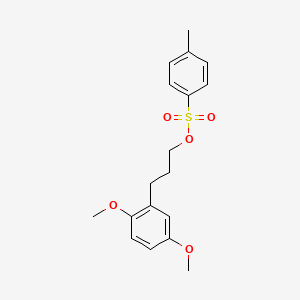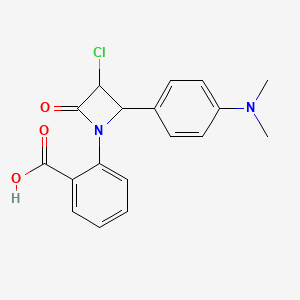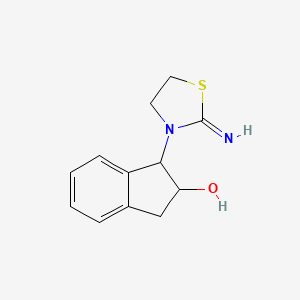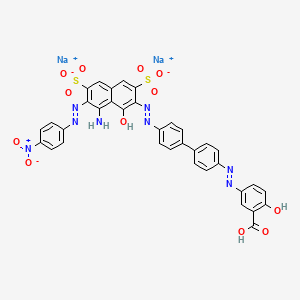
Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-quality final products.
化学反应分析
Types of Reactions
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学研究应用
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate has numerous applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved include electron transfer processes and the formation of stable complexes with other molecules.
相似化合物的比较
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo compound used as a fluorescent whitening agent.
Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulfonate: Known for its use in dyeing and printing textiles.
Uniqueness
Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate stands out due to its specific structural features, such as the presence of multiple azo groups and sulfonate functionalities, which confer unique properties and applications not found in other similar compounds.
属性
CAS 编号 |
59620-58-5 |
|---|---|
分子式 |
C35H22N8Na2O12S2 |
分子量 |
856.7 g/mol |
IUPAC 名称 |
disodium;5-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H24N8O12S2.2Na/c36-31-30-20(15-28(56(50,51)52)32(31)41-38-23-9-12-25(13-10-23)43(48)49)16-29(57(53,54)55)33(34(30)45)42-39-22-7-3-19(4-8-22)18-1-5-21(6-2-18)37-40-24-11-14-27(44)26(17-24)35(46)47;;/h1-17,44-45H,36H2,(H,46,47)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI 键 |
OJLROSQSQLGAGD-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



